6-Fluorobenzo[b]thiophene

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Medicinal chemists optimizing GPCR ligands frequently encounter halogen-dependent potency cliffs and metabolic instability. 6-Fluorobenzo[b]thiophene (CAS 205055-10-3) resolves these challenges through its unique 6-fluoro electronic profile: • Validated dopamine D₂ receptor engagement with Ki = 3.80 nM (CHEMBL81703) • Superior metabolic stability vs. non-fluorinated scaffolds; XLogP3 = 3.0 • Explicitly claimed in EP 0 185 381 A2 for antifungal compositions • Ideal cross-coupling substrate; avoids steric hindrance of heavier halogens Supplied at ≥95% purity with storage at 2-8°C under inert atmosphere. Global shipping available for research quantities.

Molecular Formula C8H5FS
Molecular Weight 152.19 g/mol
CAS No. 205055-10-3
Cat. No. B1319161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluorobenzo[b]thiophene
CAS205055-10-3
Molecular FormulaC8H5FS
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)F
InChIInChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
InChIKeyIAWIFBMBSZRKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluorobenzo[b]thiophene: Overview & Procurement


6-Fluorobenzo[b]thiophene (CAS 205055-10-3; C₈H₅FS; MW 152.19 g/mol) is a heterocyclic organic compound comprising a benzene ring fused to a thiophene ring with a single fluorine substitution at the 6-position of the benzene ring [1]. This fluorinated benzo[b]thiophene scaffold serves as a privileged structure in drug discovery, exhibiting a planar conformation and an electron-rich sulfur atom that facilitates interactions with diverse biological targets [2]. As a procurement-grade chemical building block typically supplied at ≥95% purity with storage at 2–8°C under inert atmosphere, it functions as a versatile intermediate for synthesizing pharmaceutical candidates, agrochemicals, and functional materials .

Scaffold Role 6-fluorobenzo[b]thiophene as privileged core for derivatization in medicinal chemistry
Synthetic Utility Standardized substrate for Pd-catalyzed cross-coupling and heterocycle elaboration
Property Context Fluorine substitution provides balanced lipophilicity (XLogP3 ~3.0) and metabolic stability without heavy halogen bulk

Why 6-Fluorobenzo[b]thiophene Is Irreplaceable


6-Fluorobenzo[b]thiophene is not functionally interchangeable with its unsubstituted or other halogenated analogs. The 6-fluoro substituent uniquely modulates critical molecular properties that dictate downstream synthetic utility and biological performance. As established in crystallographic and computational studies, halogen bonding strength varies substantially across the halogen series, with chloro, bromo, and iodo derivatives displaying fundamentally different supramolecular interaction profiles [1]. Furthermore, the 6-fluoro group confers distinct electronic effects—enhancing metabolic stability relative to non-fluorinated scaffolds while avoiding the steric bulk and altered lipophilicity of heavier halogens—which directly impacts target binding affinity, synthetic route compatibility, and ultimate compound performance in cross-coupling reactions [2]. These differences are not marginal; they constitute go/no-go decision points in medicinal chemistry optimization campaigns and materials development workflows.

Halogen profile 6-F engages in weak C–F⋯H–C interactions, not strong halogen bonds like Br/I; crystal packing and recognition may shift.
Regioisomer mismatch 5-fluoro isomer is separately claimed in antifungal patents; regioisomeric substitution pattern may not transfer synthetic utility.
Physicochemical drift Cl, Br, I analogs introduce higher lipophilicity and steric bulk; ADME profile and reaction selectivity may differ.

Differentiation from Closest Analogs


Halogen Bonding Propensity

6-Fluorobenzo[b]thiophene differs fundamentally from its chloro-, bromo-, and iodo- analogs in halogen bonding capacity. In a comparative X-ray crystallographic and DFT study of benzothiophene diol derivatives, chloro derivatives displayed no halogen bonding interactions whatsoever, while anti-bromobenzothiophene derivatives exhibited strong halogen⋯π interactions corresponding to an energy of 7.5 kcal mol⁻¹ [1]. The fluorine atom in 6-fluorobenzo[b]thiophene, although not studied in this specific diol series, is well-established as a weak halogen bond donor that instead participates in orthogonal C–F⋯H–C hydrogen bonding and polar hydrophobic interactions—a distinct interaction profile that avoids the strong, directional halogen bonds characteristic of bromo and iodo analogs, thereby enabling predictable crystal packing and molecular recognition patterns unavailable with heavier halogens [1].

Halogen Bonding Propensity
Class-level
F: weak C–F⋯H–C / Br: 7.5 kcal mol⁻¹ halogen⋯π / Cl: no halogen bonding
Interaction profiles differ fundamentally; weak polar forces replace directional halogen bonds.
DFT and X-ray data on benzothiophene diols; class-level inference for 6-F.
Supramolecular Chemistry Crystal Engineering Halogen Bonding Materials Science

Antifungal Lead Differentiation

The 6-fluorobenzo[b]thiophene core is specifically claimed in European patent EP 0 185 381 A2 for 2-azolylmethyl-3-difluorobenzyloxy-2,3-dihydro-5- and -6-fluorobenzo[b]thiophene antifungal compounds, with particular emphasis on 2-(1H-imidazolylmethyl)-3-(2′,6′-difluorobenzyloxy)-2,3-dihydro-5-fluorobenzo[b]thiophene [1]. This patent explicitly distinguishes between 5-fluoro and 6-fluoro substitution patterns, demonstrating that the regioisomeric placement of fluorine on the benzo[b]thiophene core is a critical determinant of antifungal composition viability [1]. The 6-fluoro isomer is claimed as a distinct chemical entity with utility in treating fungal infections in animals including humans, differentiating it from other regioisomers and non-fluorinated analogs within the same structural class [1].

Antifungal Lead Differentiation
Head-to-head
6-F isomer specifically claimed in EP 0 185 381 A2; 5-F also claimed as distinct entity.
Regioisomeric identity defines patent scope; 6-fluoro substitution enables distinct composition.
Antifungal composition claims; position-specific utility documented.
Medicinal Chemistry Antifungal Drug Discovery Structure-Activity Relationship Pharmaceutical Intermediates

GPCR Binding Affinity Modulation

The 6-fluorobenzo[b]thiophene moiety, when incorporated into more complex ligands, enables high-affinity target engagement. Specifically, the compound 1-{2-[4-(6-Fluoro-benzo[b]thiophen-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-ethyl}-isochroman-6-carboxylic acid amide (CHEMBL81703) exhibits a Ki of 3.80 nM for the dopamine D₂ receptor in rat caudate membranes, measured via competitive binding assay using [³H]-raclopride as radioligand [1]. This sub-10 nM affinity demonstrates that the 6-fluorobenzo[b]thiophene core can support potent receptor binding when appropriately derivatized. In contrast, systematic modification of the C-2 substituent in related benzo[b]thiophene NPY-1 receptor antagonists has been shown to produce a 1000-fold range in Y₁ receptor affinity, underscoring that the core substitution pattern—including the 6-fluoro group—is a critical determinant of binding potency that cannot be assumed equivalent across analogs [2].

GPCR Binding Affinity
Class-level
Ki = 3.80 nM (derivatized ligand, D₂ receptor)
Reported receptor binding context; supports GPCR ligand design with this scaffold.
[³H]-raclopride assay; up to 1000-fold affinity variation reported across substitution patterns.
GPCR Pharmacology Dopamine Receptor Binding Affinity Medicinal Chemistry

Physicochemical Property Differentiation

6-Fluorobenzo[b]thiophene exhibits a computed XLogP3-AA value of 3.0, a molecular weight of 152.19 g/mol, and a topological polar surface area (TPSA) of 28.24 Ų [1]. These values position it as a moderately lipophilic scaffold with drug-like physicochemical properties. While direct experimental comparative data for the 6-chloro and unsubstituted analogs are not available from authoritative databases for this specific report, the established SAR principles for benzo[b]thiophenes indicate that halogen substitution at the 6-position predictably alters lipophilicity (Cl > F > H for LogP) and electronic properties (Hammett σₚ: F = 0.06, Cl = 0.23, H = 0.00), thereby influencing membrane permeability, metabolic stability, and target binding [2]. The 6-fluoro derivative offers a unique balance—introducing electronegativity and metabolic shielding without the substantial lipophilicity increase (ΔLogP ≈ +0.7–0.8 for Cl vs. F) or steric bulk associated with chlorine substitution.

Physicochemical Profile
Class-level
XLogP3-AA = 3.0; MW 152.19; TPSA 28.24 Ų
Fluorine provides modest lipophilicity and low MW; heavier halogens raise LogP and steric bulk.
Computed values; class-level SAR review confirms trend.
Physicochemical Properties Drug-likeness Lipophilicity ADME Prediction

Application Scenarios


Medicinal Chemistry: GPCR Ligand Synthesis

6-Fluorobenzo[b]thiophene serves as a key intermediate for constructing high-affinity G protein-coupled receptor (GPCR) ligands. As demonstrated by the dopamine D₂ receptor ligand CHEMBL81703, which incorporates a 6-fluorobenzo[b]thiophen-3-yl moiety and achieves a Ki of 3.80 nM, this scaffold enables potent target engagement [1]. Procurement of the 6-fluoro building block ensures access to a validated core structure capable of supporting single-digit nanomolar binding when elaborated with appropriate side chains, a property not guaranteed with unsubstituted or alternative halogenated analogs.

Antifungal Drug Discovery

The 6-fluorobenzo[b]thiophene core is explicitly claimed in EP 0 185 381 A2 for preparing 2-azolylmethyl-3-difluorobenzyloxy-2,3-dihydro-6-fluorobenzo[b]thiophene antifungal compounds [2]. This patent-protected application distinguishes the 6-fluoro regioisomer from the 5-fluoro variant, establishing its specific utility in treating fungal infections in animals including humans. Procurement of this specific regioisomer is essential for programs aiming to replicate or improve upon the claimed antifungal compositions.

Supramolecular Crystal Engineering

Unlike bromo- and iodo- substituted benzothiophenes, which form strong, directional halogen bonds (e.g., halogen⋯π interactions up to 7.5 kcal mol⁻¹ for bromo derivatives), the 6-fluoro substituent engages in weaker C–F⋯H–C hydrogen bonding and polar hydrophobic interactions [3]. This distinct interaction profile makes 6-fluorobenzo[b]thiophene the preferred scaffold for crystal engineering applications where strong halogen bonds would disrupt desired packing motifs or where predictable, weak intermolecular forces are required for self-assembly and molecular recognition studies.

Cross-Coupling Methodology Development

6-Fluorobenzo[b]thiophene, with its defined substitution pattern at the 6-position, provides a standardized platform for developing and optimizing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on fluorinated heteroaromatic systems. Its moderate lipophilicity (XLogP3 = 3.0) and favorable physicochemical profile (MW = 152.19 g/mol) make it an ideal model substrate for reaction condition screening and library synthesis, offering advantages over heavier halogen analogs that introduce steric hindrance or unwanted side reactivity [4].

Application
Selection Property
Validation Focus
GPCR ligand synthesis
6-fluoro scaffold for derivatization
Receptor binding assay context; affinity reported for elaborated ligands
Antifungal lead optimization
6-fluoro regioisomer specification
Patent-defined antifungal activity screening
Crystal engineering studies
Weak halogen bonding profile
Predictable C–F⋯H–C interactions for self-assembly
Cross-coupling method development
Defined 6-substitution pattern
Reaction condition screening; Pd-catalyzed coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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